

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazine Derivatives

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Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234

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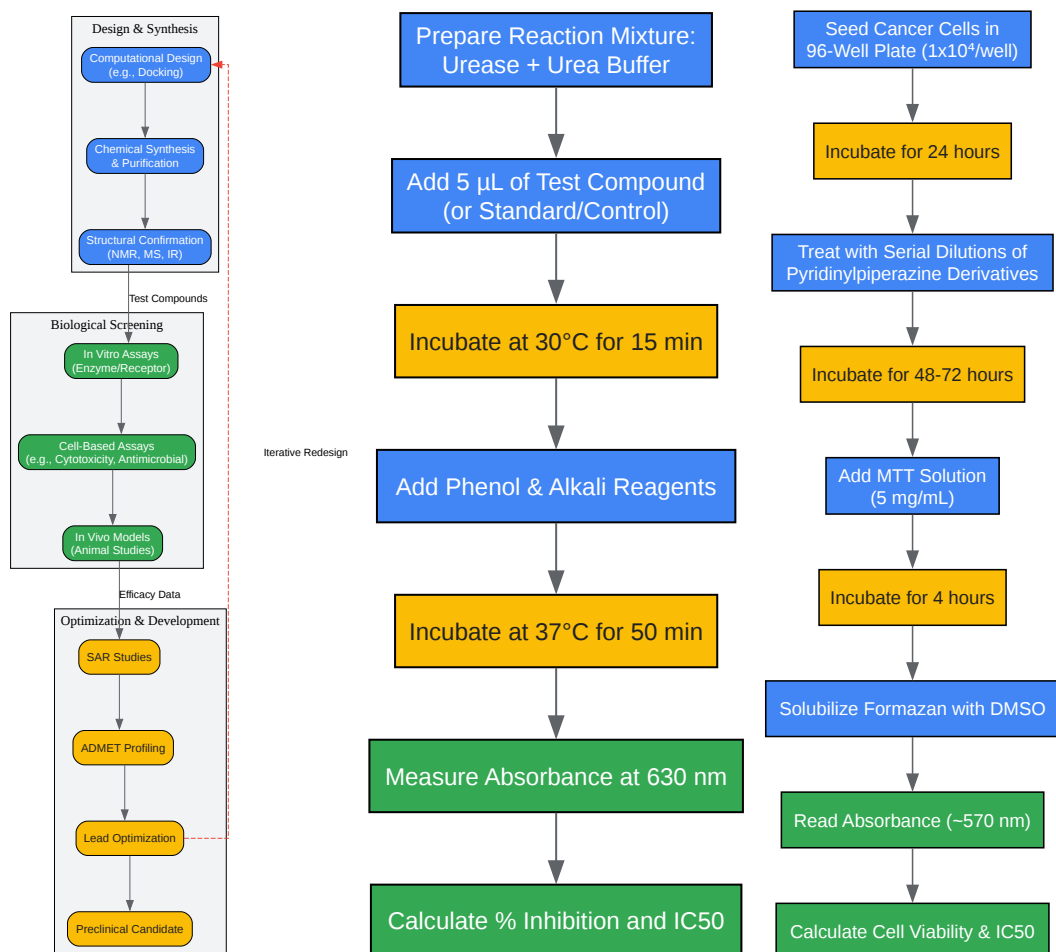
For Researchers, Scientists, and Drug Development Professionals

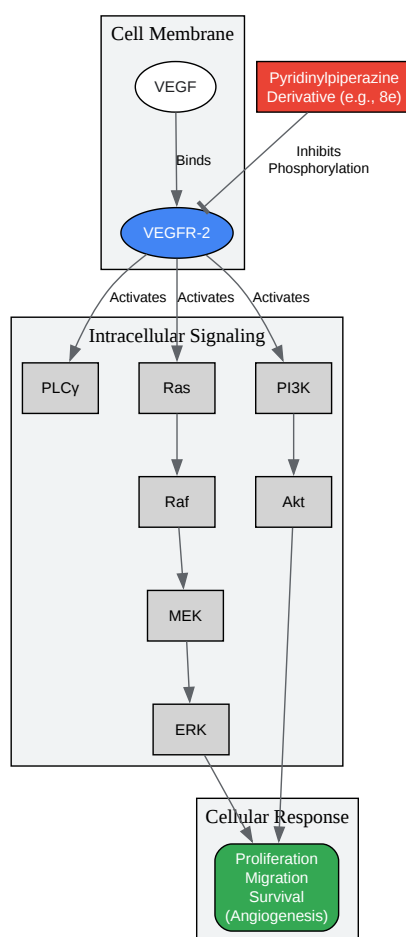
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] This heterocyclic moiety, which combines the pyridine and piperazine rings, offers a versatile framework for structural modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.^[1] Derivatives have shown a remarkable breadth of activity, targeting a wide array of enzymes and receptors. This has led to their investigation and development for various therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) disorders.^{[1][2][3]}

This technical guide provides a comprehensive overview of the key biological activities of pyridinylpiperazine derivatives. It includes quantitative data from recent studies, detailed experimental protocols for cornerstone assays, and visualizations of experimental workflows and signaling pathways to support drug discovery and development efforts.

General Experimental and Drug Discovery Workflow

The development of novel pyridinylpiperazine derivatives typically follows a structured workflow, from initial design and synthesis to biological screening and lead optimization. This process is iterative, with data from biological assays informing the design of next-generation compounds with improved potency and selectivity.





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